MBCQ

概要

説明

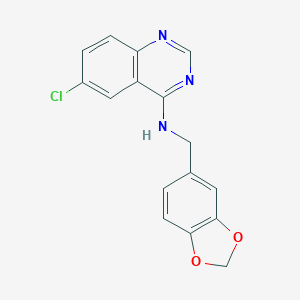

この化合物は、分子式がC16H12ClN3O2で、分子量が313.74 g/molです 。MBCQは、さまざまな生理学的プロセスにおいて重要な役割を果たすPDE5を阻害する能力があるため、主に科学研究に使用されています。

科学的研究の応用

Psychological Assessment

1.1 Overview of MBCQ in Body Image Research

The this compound was developed to measure body checking behaviors that are often associated with body image disturbances in males. The questionnaire has shown excellent internal consistency (Cronbach's α = .94) and is validated for use in diverse male populations. It consists of multiple items that assess the frequency of body checking behaviors, which can be indicative of conditions such as muscle dysmorphia and eating disorders .

1.2 Case Studies in Clinical Psychology

A study involving undergraduate males demonstrated the this compound's effectiveness in identifying those at risk for body image disorders. The results indicated significant correlations between this compound scores and other psychological measures, such as the Beck Depression Inventory (BDI-II) and the Male Dysmorphic Disorder Inventory (MDDI) . This highlights the this compound's utility in clinical settings for screening and intervention planning.

Environmental Applications

2.1 Use of this compound in Phosphorus Adsorption Studies

Recent research has explored the use of biochar microspheres (this compound) in environmental science, particularly for phosphorus removal from water. The study demonstrated that this compound prepared from Hydrocotyle vulgaris showed effective adsorption characteristics, with maximum adsorption capacities reaching up to 14.752 mg/g depending on particle size .

2.2 Data Table: Adsorption Capacities of this compound

| Particle Size (mm) | Adsorption Capacity (mg/g) |

|---|---|

| 3 | 14.752 |

| 9 | 13.946 |

| 12 | 10.500 |

This table summarizes the adsorption capacities of different sizes of this compound particles, indicating that smaller particles may enhance adsorption efficiency.

Health Implications

3.1 this compound as a Tool for Understanding Body Image Pathology

The this compound has been utilized in various health studies to assess the impact of body image on mental health among males. Its ability to correlate with negative affect and eating disorder symptoms makes it a valuable tool for researchers examining the psychological aspects of body image .

3.2 Case Study: Impact on Treatment Outcomes

A mixed-methods study investigated the relationship between this compound scores and treatment outcomes in a male population undergoing therapy for body image issues. Qualitative interviews revealed that higher this compound scores were linked to lower treatment efficacy, emphasizing the need for tailored interventions based on body checking behavior assessments .

作用機序

MBCQは、サイクリックグアノシンモノホスファートの分解に関与する酵素であるPDE5を選択的に阻害することによって効果を発揮します。PDE5を阻害することにより、this compoundはサイクリックグアノシンモノホスファートのレベルを上昇させ、平滑筋細胞の弛緩と血管拡張をもたらします。 このメカニズムは、肺高血圧症や勃起不全などの病状の治療において特に重要です 。

準備方法

合成経路と反応条件

MBCQは、3,4-メチレンジオキシベンジルアミンと6-クロロキナゾリンを反応させる多段階プロセスによって合成できます。 この反応は通常、特定の温度と溶媒を含む制御された条件下で行われ、目的の生成物が高純度で得られるようにします 。

工業生産方法

工業的な設定では、this compoundは、反応条件を正確に制御できる大規模な化学反応器を使用して製造されています。このプロセスでは、高純度の試薬と溶媒を使用して、製品の一貫した品質を実現しています。 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます 。

化学反応の分析

反応の種類

MBCQは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: この化合物は、還元されて、さまざまな誘導体を生成することができます。

置換: this compoundは、官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が、置換反応で一般的に使用されます。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundの酸化によってキナゾリン誘導体が生成される可能性があり、還元によってさまざまなアミン誘導体が生成される可能性があります 。

科学研究への応用

This compoundは、科学研究において幅広い用途があり、次のものが含まれます。

化学: PDE5の阻害とそのサイクリックグアノシンモノホスファートレベルへの影響を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達経路におけるPDE5の役割を理解するための研究に使用されます。

医学: 肺高血圧症や勃起不全などの病状における潜在的な治療用途について調査されています。

類似化合物との比較

類似化合物

シルデナフィル: 勃起不全の治療に主に使用される別のPDE5阻害剤。

バルデナフィル: シルデナフィルと同様に、勃起不全と肺高血圧症に使用されます。

タダラフィル: 同様の治療目的で使用される長時間作用型PDE5阻害剤。

MBCQの独自性

This compoundは、他のPDE5阻害剤とは異なる薬物動態的および薬力学的特性を提供する、その特異的な化学構造のために独特です。 他のホスホジエステラーゼアイソフォームに対するPDE5に対するその選択性は、研究および潜在的な治療用途において貴重なツールになります 。

生物活性

MBCQ, scientifically known as N-(1,3-benzodioxol-5-ylmethyl)-6-(2-methylphenyl)-3-pyridazinecarboxamide, is a selective inhibitor of phosphodiesterase 5 (PDE5). This compound has garnered attention for its potential therapeutic applications, particularly in treating erectile dysfunction and pulmonary hypertension. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

This compound primarily functions through the inhibition of PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels within cells, leading to enhanced vasodilation and improved blood flow. The selectivity of this compound for PDE5 over other isoforms is notable:

| Phosphodiesterase Isoform | IC50 (nM) |

|---|---|

| PDE5 | 19 |

| PDE1, PDE2, PDE3, PDE4 | >100 |

This selectivity suggests that this compound may minimize off-target effects compared to other PDE5 inhibitors like sildenafil (Viagra) .

Autophagy Inhibition

Recent studies have highlighted this compound's role as an autophagy inhibitor. Research conducted on H4-LC3-GFP cells demonstrated that this compound significantly reduced autophagic puncta formation induced by rapamycin treatment. Electron microscopy confirmed that cells treated with this compound exhibited a marked reduction in autophagosomes compared to controls . This indicates that this compound acts upstream in the autophagy pathway, inhibiting both basal and induced autophagic processes.

Effects on Smooth Muscle Relaxation

In vitro studies using isolated porcine coronary arteries demonstrated the ability of this compound to induce relaxation in precontracted tissues. This effect is attributed to the increased levels of cGMP resulting from PDE5 inhibition, suggesting potential benefits in conditions requiring enhanced blood flow .

Case Studies and Research Findings

- Erectile Dysfunction : A study investigating the efficacy of this compound as a treatment for erectile dysfunction found that its potent inhibition of PDE5 led to significant improvements in penile blood flow and erection quality. The selectivity for PDE5 over other isoforms minimizes side effects commonly associated with non-selective PDE inhibitors .

- Pulmonary Hypertension : Another area of research focused on the application of this compound in managing pulmonary hypertension. The compound's ability to enhance cGMP levels was shown to improve vascular relaxation in pulmonary arteries, indicating its potential therapeutic role in this condition .

- Autophagy-Related Disorders : Given its inhibitory effects on autophagy, this compound has been explored for its potential in treating diseases where autophagy plays a critical role, such as neurodegenerative diseases and cancer. The ability to modulate autophagic processes could provide new avenues for therapeutic interventions .

Summary of Findings

This compound represents a promising compound with multifaceted biological activities:

- PDE5 Inhibition : Potent and selective with an IC50 of 19 nM.

- Autophagy Inhibition : Reduces autophagic puncta formation and alters cellular responses to stress.

- Vasodilatory Effects : Enhances smooth muscle relaxation and blood flow.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNODHOSDWZLJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425013 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-53-6 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。